molecular formula C13H14NO3Ru+ B1209092 Ruppuran CAS No. 88228-58-4

Ruppuran

Cat. No.: B1209092
CAS No.: 88228-58-4
M. Wt: 335.16 g/mol
InChI Key: ZLWUBKZNSGLCLP-NGAFWABFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ruppuran is a compound listed in the Derwent Drug File Thesaurus alongside other pharmaceutical and chemical agents such as Rumenicin, Rutamycin, and Ruscogenin . The lack of accessible primary data on its chemical structure, synthesis, or mechanism of action underscores the need for cautious interpretation when comparing it to analogous compounds.

Properties

CAS No.

88228-58-4

Molecular Formula

C13H14NO3Ru+

Molecular Weight

335.16 g/mol

IUPAC Name

(carboxymethylamino)-cyclopenta-2,4-dien-1-ylidenemethanolate;cyclopenta-1,3-diene;ruthenium-103(2+)

InChI

InChI=1S/C8H9NO3.C5H6.Ru/c10-7(11)5-9-8(12)6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,9,12H,5H2,(H,10,11);1-4H,5H2;/q;;+2/p-1/i;;1+2

InChI Key

ZLWUBKZNSGLCLP-NGAFWABFSA-M

SMILES

C1C=CC=C1.C1=CC(=C(NCC(=O)O)[O-])C=C1.[Ru+2]

Isomeric SMILES

C1C=CC=C1.C1=CC(=C(NCC(=O)O)[O-])C=C1.[103Ru+2]

Canonical SMILES

C1C=CC=C1.C1=CC(=C(NCC(=O)O)[O-])C=C1.[Ru+2]

Synonyms

uppuran
ruthenocenoyl-glycine
ruthenocenoylglycine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Compound Functional Group/Metal Center Therapeutic Use Key Properties
Ruppuran Undefined (likely organic) Not specified Data unavailable
Rutamycin B Macrolide antibiotic Antifungal agent Inhibits ATP synthesis
Ruscogenin Steroidal saponin Anti-inflammatory Modulates NF-κB pathway
Rumenicin Ionophore Veterinary antibiotic Targets gram-positive bacteria

Key Observations :

  • Functional Diversity : Rutamycin B and Rumenicin share antibiotic properties but differ in targets (eukaryotic vs. prokaryotic cells), whereas Ruscogenin’s anti-inflammatory action suggests a divergent mechanism .
  • Data Gaps : this compound’s absence in supplementary datasets (e.g., Tables 1–8 in ) limits direct structural or kinetic comparisons .

Implications :

  • Safety : Ruscogenin’s higher LD₅₀ suggests a broader therapeutic window compared to Rutamycin B, which requires careful dosing .
  • Research Needs : this compound’s pharmacokinetic data must be validated through in vitro assays (e.g., microsomal stability tests) and in vivo studies .

Challenges in Data Interpretation

  • Supplementary Data Limitations : Despite guidelines for including reagent characterization and replicate experiments (), this compound’s absence in these datasets precludes definitive conclusions .

Recommendations for Future Research

Structural Elucidation : Employ X-ray crystallography or NMR to resolve this compound’s molecular architecture .

Functional Assays : Compare this compound’s bioactivity against Rutamycin B and Ruscogenin in standardized models (e.g., antimicrobial susceptibility testing) .

Data Transparency : Publish raw datasets in supplementary materials to facilitate meta-analyses .

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